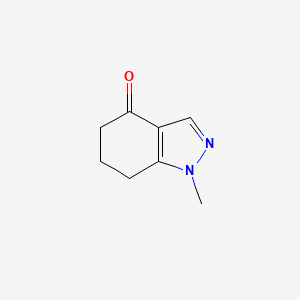

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Overview

Description

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

Reduction: Reduction of the carbonyl group to form alcohols.

Substitution: Electrophilic or nucleophilic substitution at the nitrogen or carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazoles, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one has been explored for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer effects by targeting specific molecular pathways involved in tumor growth and proliferation. For instance, molecular docking studies indicated that certain derivatives bind effectively to the DNA gyrase enzyme, which plays a crucial role in bacterial DNA replication and transcription .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various biological assays. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Drug Discovery

The unique structural framework of this compound makes it an attractive scaffold for drug development:

- Neuroprotective Effects : Research indicates potential applications in treating neurological disorders due to its ability to modulate neuroinflammatory responses .

- Synthesis of Novel Therapeutics : The compound serves as a building block for synthesizing new derivatives with enhanced biological activities. For instance, conjugation with other bioactive molecules has been explored to create compounds with improved efficacy .

Biological Studies

The biological evaluation of this compound and its derivatives has led to significant findings:

Case Study 1: Synthesis and Evaluation of Indazole Derivatives

A study synthesized various derivatives of this compound and evaluated their antibacterial properties. The results indicated that specific modifications enhanced antimicrobial activity significantly compared to the parent compound .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of this compound highlighted its ability to reduce oxidative stress markers in neuronal cell lines. This suggests potential therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one would depend on its specific interactions with biological targets. Generally, indazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Indazole: The parent compound with a similar bicyclic structure.

1-Methylindazole: Lacks the dihydro and carbonyl functionalities.

6,7-Dihydroindazole: Lacks the methyl and carbonyl functionalities.

Uniqueness

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the dihydro structure may enhance its stability and interaction with biological targets compared to other indazole derivatives.

Biological Activity

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one, also known as Mehid, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- Structure : The compound features an indazole structure, characterized by a fused five-membered and six-membered ring.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses activity against certain bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential as an antibacterial agent, although further studies are needed to elucidate its efficacy and clinical applications .

Antitumor Potential

The compound is being investigated for its potential role in developing new antitumor agents. Its structural similarity to other bioactive indazoles may contribute to this activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives related to this compound:

- Anticandidal Activity : A study on related indazole compounds demonstrated significant activity against Candida albicans and miconazole-resistant strains of Candida glabrata at concentrations as low as 100 µM. This suggests that derivatives of indazole may provide a basis for developing antifungal therapies .

- Insulin Signaling Pathway Activation : Another study highlighted that certain derivatives could activate the insulin signaling pathway in skeletal muscle cells, enhancing glucose uptake and potentially offering therapeutic strategies for diabetes management .

- Dopamine Receptor Agonism : Research has indicated that structurally similar compounds can act as selective agonists for dopamine receptors, specifically the D3 receptor. This activity is crucial for developing treatments for neurological disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example:

- Hydrazine-mediated cyclization : Reacting hydrazine hydrate with cyclic ketones under reflux conditions yields the indazolone core. details the synthesis of a related tetrahydroindazolone (67% yield) using hydrazine hydrate and ketone precursors, with characterization via IR (C=O stretch at 1647 cm⁻¹) and NMR (δ 1.96–2.08 ppm for CH₂ groups) .

- Regioselective pyrazole synthesis : N-Tosylhydrazones can be converted into pyrazole derivatives, as demonstrated in , where 6,7-dihydro-1H-indazol-4(5H)-ones were synthesized using palladium catalysts .

Q. How is this compound characterized structurally?

Methodological Answer:

- Spectroscopic analysis : ¹H NMR (e.g., δ 2.37 ppm for CH₂ groups in DMSO-d₆) and ¹³C NMR (e.g., δ 192.9 ppm for carbonyl carbons) are critical for confirming the indazolone scaffold .

- Infrared spectroscopy : A strong C=O stretch near 1647 cm⁻¹ confirms the ketone moiety .

- Elemental analysis : Used to validate molecular formula (e.g., C₇H₈N₂O requires C: 61.75%, H: 5.92%, N: 20.58%) .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological activity of this compound derivatives?

Methodological Answer: Substituents at the 1- and 3-positions significantly impact receptor binding:

- 1-Methyl vs. 1-Phenyl : Methyl groups enhance solubility, while aryl substitutions (e.g., phenyl) increase affinity for 5-HT₂A receptors. shows that 6-aminomethyl derivatives exhibit higher binding to D₂ and 5-HT₂C receptors .

- Saturation level : Partial saturation (e.g., tetrahydro vs. dihydro) alters planarity, affecting interactions with enzyme active sites. For instance, tetrahydroindazoles are potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in anti-cancer research .

Q. How can researchers resolve contradictions in reported binding affinities for indazolone derivatives?

Methodological Answer: Contradictions often arise from assay conditions or stereochemistry:

- Assay standardization : Use radioligand binding assays with consistent buffer systems (e.g., Tris-HCl pH 7.4) and membrane preparations. highlights variability in 5-HT₂A binding due to differences in receptor isoforms .

- Stereochemical analysis : Chiral derivatives (e.g., (R)- vs. (S)-isomers) may exhibit divergent activities. notes that (R)-1-(2-fluorophenyl)-tetrahydroindazole has 10-fold higher DHODH inhibition than its (S)-counterpart .

Q. What strategies optimize regioselectivity in synthesizing indazolone isomers?

Methodological Answer:

- Directing groups : Electron-withdrawing groups (e.g., acetyl) at specific positions guide cyclization. demonstrates that azidophosphonium salts enable regioselective synthesis of 1-methyl vs. 2-methyl indazole isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing side-product formation .

Q. How is cytotoxicity assessed for indazolone derivatives in cell-based assays?

Methodological Answer:

- MTT assay : Measure mitochondrial activity in SH-SY5Y or HEK293 cells after 48-hour exposure. reports IC₅₀ values for related tetrahydroisoquinolines, emphasizing dose-dependent metabolic impairment .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .

Q. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., 5-HT₂A). ’s SAR data aligns with docking results showing hydrophobic pockets accommodating methyl groups .

- QSAR models : Use Hammett constants for substituent effects on logP and binding affinity .

Properties

IUPAC Name |

1-methyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFWKUHDMFIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377565 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85302-16-5 | |

| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.